hCA XII-IN-6

Enzyme Inhibition hCA XII Ki Determination

Standard non-selective CA inhibitors like acetazolamide confound phenotypic readouts due to off-target hCA I/II activity. hCA XII-IN-6 (Compound 4d) solves this as a selective isatin-based benzenesulfonamide. - Selectivity: 12-fold (hCA I) and 13-fold (hCA II) lower activity vs. target - Potency: Ki 41.1 nM (hCA XII), 4.8 nM (hCA IX) - Application: Dual tumor-associated isoform disruption in hypoxia studies; positive control for HTS - Reliable supply chain, batch-to-batch consistency verified

Molecular Formula C11H9N5O3S2
Molecular Weight 323.4 g/mol
Cat. No. B12395968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCA XII-IN-6
Molecular FormulaC11H9N5O3S2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C=NC3=NN=C(S3)S(=O)(=O)N
InChIInChI=1S/C11H9N5O3S2/c12-21(18,19)11-16-15-10(20-11)13-5-7-6-3-1-2-4-8(6)14-9(7)17/h1-5,14,17H,(H2,12,18,19)/b13-5+
InChIKeyKVPAZMAIDWONPC-WLRTZDKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCA XII-IN-6: Selective Tumor-Associated CA XII Inhibitor


hCA XII-IN-6 is presented by commercial vendors as a small-molecule inhibitor of human carbonic anhydrase XII (hCA XII), identified as 'compound 4d' in primary literature [1]. It is classified within the sulfonamide class of carbonic anhydrase inhibitors (CAIs) and is offered for research applications in cancer biology due to the established role of hCA XII in tumorigenesis and metastasis [2]. The compound is available from multiple suppliers, including MedChemExpress and TargetMol, with reported inhibition constants (Ki) in the nanomolar range, making it a tool for investigating the specific functions of the hCA XII isoform in vitro . However, prospective users must be aware of significant discrepancies in reported activity data that necessitate independent verification prior to experimental use.

Tumor-associated carbonic anhydrase XII selective inhibition workflow
Competitive inhibitor suitable for stopped-flow CO2 hydrase assays
Significant selectivity over off-target cytosolic hCA I and II isoforms

Isoform Selectivity: hCA XII-IN-6 vs. Pan-CA Inhibitors


The substitution of hCA XII-IN-6 with another in-class sulfonamide inhibitor is not scientifically justifiable without rigorous re-validation, primarily due to a critical data conflict between the compound's primary literature source and vendor-supplied technical datasheets. The original peer-reviewed publication identifies 'compound 4d' as having a Ki of 41.1 nM against hCA XII [1]. Conversely, all major commercial vendors, including MedChemExpress and TargetMol, list the Ki for their product 'hCA XII-IN-6 (compound 4d)' as 84.2 nM . This two-fold discrepancy in potency indicates either a difference in the material being sold versus the compound characterized in the original paper, or a significant difference in assay methodology. Consequently, assuming the compound's behavior based on either the vendor's or the literature's data alone carries a high risk of experimental failure, making direct analytical verification (e.g., in-house IC50 determination) a mandatory procurement prerequisite.

Non-selective CA inhibitors like acetazolamide may confound target-specific phenotype attribution due to pan-isoform activity.
Off-target inhibition of hCA I/II by generic sulfonamides can introduce physiological artifacts absent with selective tool compounds.
Selectivity ratios differ substantially; direct replacement may alter experimental interpretation and require validation.

hCA XII-IN-6 Quantitative Isoform Selectivity Evidence


hCA XII Inhibition Potency vs. Acetazolamide

A direct comparison of the primary literature source for 'compound 4d' and vendor-supplied technical datasheets reveals a significant, two-fold discrepancy in the reported inhibition constant (Ki) for hCA XII. The original research publication (Org Biomol Chem, 2015) reports a Ki of 41.1 nM [1]. In contrast, commercial datasheets from suppliers such as MedChemExpress and TargetMol for their product 'hCA XII-IN-6 (compound 4d)' report a Ki of 84.2 nM . This inconsistency means the true potency of the commercially supplied material is uncertain and cannot be assumed from either source alone.

hCA XII Ki
Head-to-head
Target 41.1 nM
Acetazolamide 5.7 nM
Reported binding affinity comparison; data to verify assay context.
Stopped-flow CO2 hydrase assay on recombinant hCA XII.
Enzyme Inhibition hCA XII Ki Determination

Selectivity over Off-Target hCA I and II

Based on the primary literature, 'compound 4d' demonstrates notable selectivity for the tumor-associated isoform hCA IX over hCA XII. The inhibition constant for hCA IX (4.8 nM) is approximately 8.5-fold lower than that for hCA XII (41.1 nM) [1]. Furthermore, the compound exhibits high selectivity against the ubiquitous, off-target cytosolic isoforms hCA I (Ki = 490 nM) and hCA II (Ki = 547 nM), with selectivity ratios of approximately 100-fold for hCA IX over hCA II [1]. This selectivity profile is typical of many sulfonamide-based CAIs, but it is essential to note that this data is not guaranteed to reflect the material sold as hCA XII-IN-6.

Selectivity Ratio
Head-to-head
12× over hCA I | 13× over hCA II
Supports isoform selectivity review; may reduce off-target confounding.
Acetazolamide shows ratios of 0.44 (I) and 0.35 (II) for hCA XII.
Isoform Selectivity Cancer Biology Carbonic Anhydrase IX

hCA IX Activity and Dual Inhibition Comparison

Both the vendor technical datasheets and the primary literature associate 'compound 4d' (the literature counterpart to hCA XII-IN-6) with antiproliferative effects [1]. Vendor descriptions state that hCA XII-IN-6 'exhibits anti-proliferative effects, making it useful in cancer research' . The 2015 publication also notes that 'compound 4d was the most potent inhibitor with low nanomolar CA inhibition against all tested isoforms' within a broader study that included antiproliferative screening [1]. However, a direct, quantitative comparison of the compound's antiproliferative efficacy (e.g., IC50 in a specific cell line) against a standard-of-care chemotherapeutic or another CA IX/XII inhibitor is absent from the available vendor documentation and the primary paper.

Dual IX/XII Profile
Cross-study comparable
hCA XII-IN-6 IX: 4.8 nM, XII: 41.1 nM (8.6× pref. for IX)
hCAXII-IN-2 IX: 268.5 nM, XII: 84.2 nM (3.2× pref. for XII)
Supports dual-isoform study design; profile may differ from XII‑selective tools.
Ki values from separate stopped-flow assays; cross‑study context.
Antiproliferative Activity Cancer Research Cellular Assay

hCA XII-IN-6 Research Applications


Dual hCA IX/XII Inhibition in Tumor Hypoxia

The primary application for hCA XII-IN-6 is in academic and pharmaceutical research to probe the functional role of the hCA XII enzyme. Due to the identified data inconsistencies [1], a critical first step in any study must be to re-determine the compound's inhibitory potency (Ki or IC50) against the specific hCA XII enzyme lot being used. Once its activity is verified, the compound can be used in cell-based assays (e.g., proliferation, migration, pH regulation) to link observed phenotypes to hCA XII inhibition. Researchers must also include controls with selective hCA IX inhibitors to disentangle the compound's effects on both tumor-associated isoforms.

Selective hCA IX/XII Reference Compound

As 'compound 4d,' this molecule is a well-defined member of a series of isatin-based sulfonamides [1]. Its established chemical structure and the existence of close analogs with published inhibition data (e.g., compounds 4b, 4c, 4f) make it a valuable tool for SAR studies. Scientists can use hCA XII-IN-6 as a reference point to synthesize new derivatives and compare their enzyme inhibition profiles, using the 2015 publication's data as a benchmark for activity and selectivity [1].

Comparative Studies with hCA XII-Selective Tools

The compound's reported nanomolar potency for hCA XII and selectivity over the ubiquitous hCA I/II isoforms (as per the literature) [1] makes it a suitable tool for developing and validating biochemical assays designed to measure hCA XII activity in complex biological samples. It can serve as a reference inhibitor to confirm assay specificity and to quantify the contribution of hCA XII to total carbonic anhydrase activity in tissue lysates or cellular fractions.

Application
Selection Property
Validation Focus
Dual hCA IX/XII inhibition in tumor hypoxia models
Potent dual inhibition of hCA IX and XII
pH regulation, survival, and migration endpoints under hypoxia
Selectivity reference for CA inhibition screens
Well‑characterized selectivity over off‑target hCA I/II
Assay dynamic range and benchmark for selective CA inhibition
Comparative isoform pharmacology with XII‑selective tools
Inverse selectivity profile vs. hCAXII‑IN‑2
Phenotypic deconvolution of hCA IX and XII roles in cancer models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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